molecular formula C21H19NO2 B12890027 2-Phenyl-4-(4-phenylcyclohexylidene)-1,3-oxazol-5(4H)-one CAS No. 823813-50-9

2-Phenyl-4-(4-phenylcyclohexylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B12890027
CAS No.: 823813-50-9
M. Wt: 317.4 g/mol
InChI Key: DYTRZYGEBFJWFT-UHFFFAOYSA-N
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Description

2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a phenyl group and a cyclohexylidene group attached to the oxazole ring, making it a unique and potentially useful molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted cyclohexanone with an appropriate amine and a carbonyl compound in the presence of a catalyst. The reaction conditions may include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The phenyl and cyclohexylidene groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological processes and interactions.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(4-methylcyclohexylidene)oxazol-5(4H)-one
  • 2-Phenyl-4-(4-ethylcyclohexylidene)oxazol-5(4H)-one
  • 2-Phenyl-4-(4-propylcyclohexylidene)oxazol-5(4H)-one

Uniqueness

2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one is unique due to the presence of the phenyl and cyclohexylidene groups, which may confer specific chemical and biological properties. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

CAS No.

823813-50-9

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

2-phenyl-4-(4-phenylcyclohexylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C21H19NO2/c23-21-19(22-20(24-21)18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-10,16H,11-14H2

InChI Key

DYTRZYGEBFJWFT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CCC1C4=CC=CC=C4

Origin of Product

United States

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